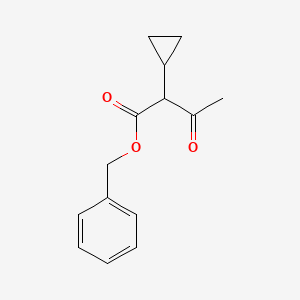
Benzyl 2-cyclopropyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-cyclopropyl-3-oxobutanoate is an organic compound with the molecular formula C14H16O3 It is a member of the ester family, characterized by the presence of a benzyl group attached to a cyclopropyl-3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-cyclopropyl-3-oxobutanoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, followed by alkylation with a suitable alkyl halide. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-cyclopropyl-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Benzyl 2-cyclopropyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-cyclopropyl-3-oxobutanoate involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the active cyclopropyl-3-oxobutanoate moiety, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl acetoacetate: Similar in structure, it is used in the acetoacetic ester synthesis and has applications in the preparation of ketones and other molecules
Diethyl malonate: Used in the malonic ester synthesis, it is another β-keto ester with similar reactivity.
Uniqueness: Benzyl 2-cyclopropyl-3-oxobutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
benzyl 2-cyclopropyl-3-oxobutanoate |
InChI |
InChI=1S/C14H16O3/c1-10(15)13(12-7-8-12)14(16)17-9-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
InChI Key |
GORCJNFTGBMXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















